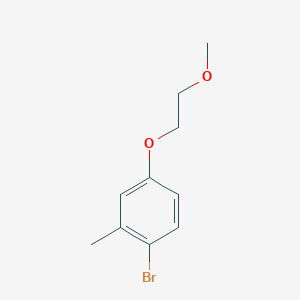
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where a bromine atom is substituted at the first position, a 2-methoxyethoxy group at the fourth position, and a methyl group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylphenol (o-cresol) to form 1-bromo-2-methylphenol. This intermediate is then reacted with 2-methoxyethanol in the presence of a base, such as potassium carbonate, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: 4-(2-methoxyethoxy)-2-methylphenol.
Oxidation: 1-bromo-4-(2-methoxyethoxy)-2-methylbenzoic acid.
Reduction: 4-(2-methoxyethoxy)-2-methylbenzene.
Scientific Research Applications
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-bromo-4-(2-methoxyethoxy)-2-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the bromine atom is removed, resulting in the formation of a hydrocarbon .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene: Similar structure but with a chlorine atom instead of a methyl group.
1-Bromo-4-(2-methoxyethoxy)methylbenzene: Similar structure but with a methylene group instead of a methyl group.
1-Bromo-4-(2-methoxyethoxy)benzene: Lacks the methyl group at the second position.
Uniqueness
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a 2-methoxyethoxy group on the benzene ring, along with a methyl group at the second position. This combination of substituents imparts specific chemical reactivity and physical properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-4-(2-methoxyethoxy)-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-8-7-9(3-4-10(8)11)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
DJWAZHDDOQOFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















